molecular formula C5H10O3 B2726782 (3-Methoxyoxetan-3-yl)methanol CAS No. 1620017-02-8

(3-Methoxyoxetan-3-yl)methanol

Cat. No.: B2726782
CAS No.: 1620017-02-8
M. Wt: 118.132
InChI Key: DOLJKAPLHUHXSW-UHFFFAOYSA-N
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Description

“(3-Methoxyoxetan-3-yl)methanol” is a chemical compound with a molecular weight of 118.13 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The IUPAC name for “this compound” is the same, and its InChI Code is 1S/C5H10O3/c1-7-5(2-6)3-8-4-5/h6H,2-4H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Asymmetric Synthesis Applications :

    • The compound "(4b)", similar in structure to "(3-Methoxyoxetan-3-yl)methanol", has been synthesized and evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This showcases its potential in facilitating controlled and precise chemical synthesis (Jung, Ho, & Kim, 2000).
  • Photochemical Production in Atmospheric Chemistry :

    • Research involving methanol, a closely related compound, has been important in understanding its role in the troposphere. The study of methanol's photochemical production, life cycle, and interaction with peroxy radicals contributes to our understanding of atmospheric chemistry and environmental science (Khan et al., 2014).
  • Catalysis and Surface Chemistry :

    • The adsorption and desorption of methanol on ceria nanocrystals with defined surface planes have been studied, offering insights into the nature of surface sites in catalysis and the interactions of methanol and related compounds with these sites (Wu, Li, Mullins, & Overbury, 2012).
  • Synthetic Chemistry Applications :

    • The use of InCl3 in promoting novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives has been explored, demonstrating the compound's utility in advanced synthetic chemical processes (Reddy et al., 2012).
  • Coordination Chemistry and Complex Synthesis :

    • The synthesis and study of Iron(II) Bis-α-Benzyldioximate Complexes, where methoxy(pyridin-3-yl)methanol and related compounds serve as axial ligands, contribute to the understanding of coordination chemistry and the properties of such complexes (Bourosh et al., 2018).
  • Catalytic Applications in Oxidation Reactions :

    • A study on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, highlights its use as a catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing the potential of methanol and related compounds in catalytic applications (Ghorbanloo & Alamooti, 2017).
  • Surface Chemistry and Catalytic Processes :

    • Research on the chemisorption and decomposition of methanol on Ni(111) surfaces offers insights into surface chemistry and the intermediate stages of chemical reactions on catalytic surfaces (Demuth & Ibach, 1979).
  • Methanol-to-Olefin Conversion in Zeolite Catalysts :

    • A study on the conversion of methanol to hydrocarbons in acidic zeolite catalysts highlights the role of methanol and similar compounds in industrial chemical processes, particularly in the formation of olefins (Wang, Buchholz, Seiler, & Hunger, 2003).

Safety and Hazards

The safety information for “(3-Methoxyoxetan-3-yl)methanol” includes GHS07 pictograms . The hazard statements include H302, H315, H319, H335 . A detailed safety data sheet would provide more comprehensive information .

Future Directions

While specific future directions for “(3-Methoxyoxetan-3-yl)methanol” are not available, there is a growing interest in the conversion of methane to methanol as a promising approach to utilize natural gas and renewable energy .

Properties

IUPAC Name

(3-methoxyoxetan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-7-5(2-6)3-8-4-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLJKAPLHUHXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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